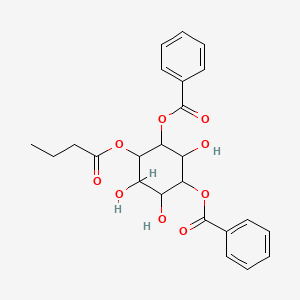

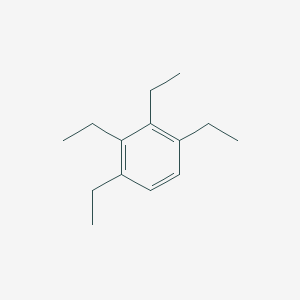

![molecular formula C18H21NO4 B12288094 4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy- CAS No. 38848-21-4](/img/structure/B12288094.png)

4H-Cyclopenta[a][1,3]dioxolo[4,5-h]pyrrolo[2,1-b][3]benzazepin-1-ol, 1,5,6,8,9,14b-hexahydro-2-methoxy-

Descripción general

Descripción

Cephalotaxine-13C,d3 is a labeled analogue of cephalotaxine, a natural alkaloid isolated from the Cephalotaxus species. This compound is primarily used in scientific research due to its antiviral and antitumor properties . The labeling with carbon-13 and deuterium (d3) allows for detailed metabolic and pharmacokinetic studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cephalotaxine-13C,d3 involves several steps, including the oxidative ring-opening of a furan, which unveils an amine-tethered dicarbonyl. This intermediate undergoes a spontaneous transannular Mannich cyclization, forming the cephalotaxine substructure in a single operation with a 60% yield . The final product is obtained through a Noyori reduction, which provides excellent enantioselectivity .

Industrial Production Methods: Industrial production of cephalotaxine-13C,d3 is typically achieved through semi-synthetic methods. The compound is derived from plant-extracted cephalotaxine, which is then labeled with carbon-13 and deuterium. This method ensures a high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Cephalotaxine-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative ring-opening of a furan is a key step in its synthesis . Additionally, the compound can participate in Mannich cyclization reactions, forming complex polycyclic structures .

Common Reagents and Conditions:

Oxidation: Furan oxidation is typically carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Reduction: Noyori reduction employs chiral catalysts to achieve high enantioselectivity.

Substitution: Mannich cyclization involves the use of amine-tethered dicarbonyl intermediates.

Major Products: The major products formed from these reactions include various cephalotaxine derivatives, which are used in further synthetic applications and biological studies .

Aplicaciones Científicas De Investigación

Cephalotaxine-13C,d3 has a wide range of applications in scientific research:

Mecanismo De Acción

Cephalotaxine-13C,d3 exerts its effects primarily through the activation of mitochondrial apoptosis pathways. It reduces mitochondrial membrane potential, downregulates anti-apoptotic Bcl-2 protein, and upregulates pro-apoptotic Bak protein . Additionally, it impairs autophagy flow by blocking lysosomal acidification, further promoting apoptosis in leukemia cells .

Comparación Con Compuestos Similares

Homoharringtonine: Another alkaloid from the Cephalotaxus species, used in the treatment of leukemia.

Deoxyharringtonine: A derivative with similar antitumor properties.

Isoharringtonine: Known for its inhibitory activity against various cancer cell lines.

Uniqueness: Cephalotaxine-13C,d3 is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides a significant advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems.

Propiedades

IUPAC Name |

4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-21-15-9-18-4-2-5-19(18)6-3-11-7-13-14(23-10-22-13)8-12(11)16(18)17(15)20/h7-9,16-17,20H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNCVRSYJBNGLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC23CCCN2CCC4=CC5=C(C=C4C3C1O)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24316-19-6, 38848-21-4 | |

| Record name | Cephalotaxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cephalotaxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cephalotaxine, (.+-.)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

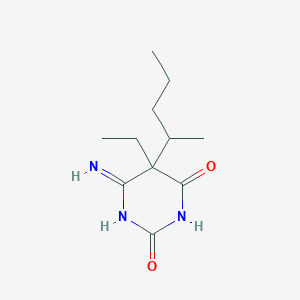

![1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B12288011.png)

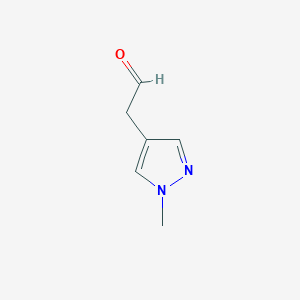

![1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12288036.png)

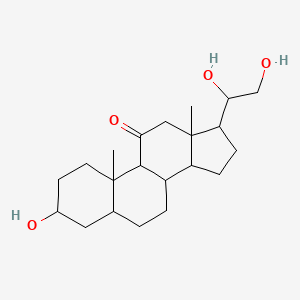

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12288061.png)

![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)

![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12288080.png)

![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12288084.png)

![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)